sodium;1-amino-9,10-dioxoanthracene-2-sulfonate
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Overview
Description
Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate is an organic compound with the molecular formula C14H8NO5SNa. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-9,10-dioxoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone followed by amination. The process begins with the sulfonation of anthraquinone using sulfuric acid to produce anthraquinone-2-sulfonic acid. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production of sodium 1-amino-9,10-dioxoanthracene-2-sulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and controlled temperatures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 1-amino-9,10-dioxoanthracene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The sulfonate group enhances its solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Anthraquinone: The parent compound, known for its use in dye production.
1-Aminoanthraquinone: Similar structure but lacks the sulfonate group.
2-Aminoanthraquinone: Another isomer with different substitution patterns.
Uniqueness: Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
sodium;1-amino-9,10-dioxoanthracene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIABSJKBGTEGT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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